1-Methyl-1H-imidazol-5-amine dihydrochloride

Description

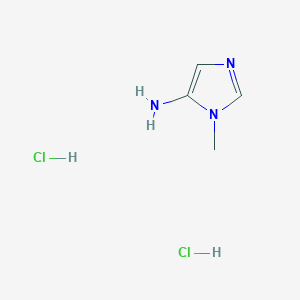

1-Methyl-1H-imidazol-5-amine dihydrochloride is a substituted imidazole derivative with a methyl group at the 1-position and an amine group at the 5-position of the imidazole ring. As a dihydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form. Imidazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to participate in hydrogen bonding.

Properties

Molecular Formula |

C4H9Cl2N3 |

|---|---|

Molecular Weight |

170.04 g/mol |

IUPAC Name |

3-methylimidazol-4-amine;dihydrochloride |

InChI |

InChI=1S/C4H7N3.2ClH/c1-7-3-6-2-4(7)5;;/h2-3H,5H2,1H3;2*1H |

InChI Key |

IOBJSPIGDCCLNX-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC=C1N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-1H-imidazol-5-amine dihydrochloride can be synthesized through the reaction of pyrrole and methylamine. The reaction typically involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild conditions, which include the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the inclusion of various functional groups and maintaining the stability of the compound during production .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1H-imidazol-5-amine dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various imidazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives. Substitution reactions can introduce different functional groups into the imidazole ring .

Scientific Research Applications

1-Methyl-1H-imidazol-5-amine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

Industry: It is used in the production of catalysts, complexes, and polymers.

Mechanism of Action

The mechanism of action of 1-Methyl-1H-imidazol-5-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in biological systems, it may interact with proteins involved in metabolic pathways .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Methyl vs. However, it may reduce solubility compared to the smaller methyl group .

- Methylthio Modification : The methylthio group () adds a sulfur atom, which can alter electronic properties (e.g., increased electron density) and hydrogen-bonding capacity. However, thioether groups are prone to oxidation, requiring careful storage conditions .

- Ethyl vs. Methyl: The ethyl group () increases lipophilicity (logP ≈ -0.53 for ethyl analog vs.

- Aromatic Substitution : The phenyl-substituted compound () exhibits significant aromaticity, favoring interactions with hydrophobic pockets in biological targets. However, its larger size may limit solubility .

Solubility and Stability

- Dihydrochloride Salts : All listed compounds are dihydrochloride salts, ensuring moderate-to-high water solubility. However, bulky substituents (e.g., cyclopropyl, phenyl) may counteract this advantage .

- Stability Considerations : Methylthio-containing analogs require protection from oxidizers, while cyclopropyl and ethyl groups generally enhance stability under physiological conditions .

Research and Application Implications

- Pharmaceutical Potential: Ethyl and cyclopropyl analogs () are candidates for optimizing pharmacokinetic profiles in drug design.

- Limitations : The lack of explicit pharmacological data for this compound underscores the need for targeted studies on its bioactivity and toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.